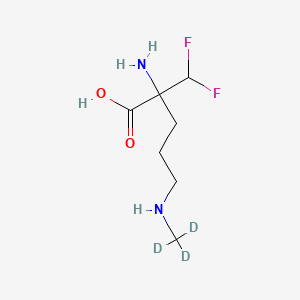

N5-Methyl eflornithine-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

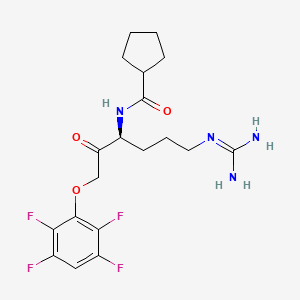

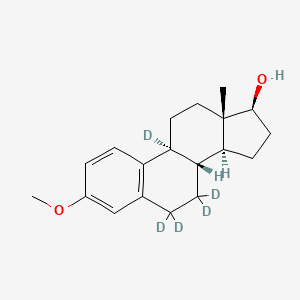

N5-メチルエフロニチン-d3は、オルニチン脱炭酸酵素のよく知られた阻害剤であるエフロニチンの重水素化誘導体です。 この化合物は、主に科学研究において、ポリアミン生合成経路とその様々な疾患、特に癌やウイルス感染における影響を研究するために使用されます .

準備方法

合成経路と反応条件

N5-メチルエフロニチン-d3の合成には、エフロニチン分子に重水素原子を組み込むことが含まれます。これは通常、水素原子を重水素で置き換える一連の化学反応によって達成されます。 具体的な合成経路と反応条件は異なる可能性がありますが、一般的には重水素化試薬と触媒を使用して水素の重水素への交換を促進します .

工業生産方法

N5-メチルエフロニチン-d3の工業生産は、同様の原理に従っていますが、規模が大きくなります。このプロセスには、化合物の効率的かつ費用対効果の高い生産を確保するために、特殊な機器と技術を使用することが含まれます。 これには、高純度の重水素化試薬と高度な精製方法を使用して、必要な重水素化レベルを達成することが含まれます .

化学反応の分析

反応の種類

N5-メチルエフロニチン-d3は、次のような様々な種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を生成することができます。

還元: 還元反応によって、この化合物を還元型に変換することができます。

一般的な試薬と条件

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムのような酸化剤、水素化ホウ素ナトリウムのような還元剤、そして置換反応を促進する様々な触媒が含まれます。 温度、圧力、溶媒などの反応条件は、目的の生成物を得るために最適化されます .

主な生成物

これらの反応で生成される主な生成物は、特定の種類の反応と使用される条件によって異なります。 例えば、N5-メチルエフロニチン-d3の酸化によって酸化誘導体が生成され、還元によって化合物の還元型が生成されることがあります .

科学的研究の応用

N5-メチルエフロニチン-d3は、科学研究において幅広い用途があります。

化学: ポリアミン生合成経路とその様々な化学プロセスにおける役割を研究するためのツールとして使用されます。

生物学: ポリアミンの生物学的機能とその細胞プロセスへの関与を理解するのに役立ちます。

医学: 癌やウイルス感染などの病気の治療における潜在的な治療用途について研究されています。

作用機序

N5-メチルエフロニチン-d3は、オルニチン脱炭酸酵素を不可逆的に阻害することによって効果を発揮します。この酵素は、細胞の成長と分化に不可欠なポリアミンの生合成における最初の段階であり、律速段階です。 この酵素を阻害することによって、N5-メチルエフロニチン-d3はポリアミンの産生を阻害し、様々な生物学的効果をもたらします .

類似の化合物との比較

類似の化合物

ジフルオロメチルオルニチン (DFMO): オルニチン脱炭酸酵素のもう1つのよく知られた阻害剤です。

エフロニチン: N5-メチルエフロニチン-d3の非重水素化型です。

独自性

N5-メチルエフロニチン-d3は、重水素原子が存在することによって独特です。これにより、非重水素化化合物では不可能な代謝経路と作用機序に関する洞察を得ることができます。 これは、科学研究における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Difluoromethylornithine (DFMO): Another well-known inhibitor of ornithine decarboxylase.

Eflornithine: The non-deuterated form of N5-Methyl eflornithine-d3.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and mechanisms of action that are not possible with non-deuterated compounds. This makes it a valuable tool in scientific research .

特性

分子式 |

C7H14F2N2O2 |

|---|---|

分子量 |

199.21 g/mol |

IUPAC名 |

2-amino-2-(difluoromethyl)-5-(trideuteriomethylamino)pentanoic acid |

InChI |

InChI=1S/C7H14F2N2O2/c1-11-4-2-3-7(10,5(8)9)6(12)13/h5,11H,2-4,10H2,1H3,(H,12,13)/i1D3 |

InChIキー |

IAISNVSOJVYYQO-FIBGUPNXSA-N |

異性体SMILES |

[2H]C([2H])([2H])NCCCC(C(F)F)(C(=O)O)N |

正規SMILES |

CNCCCC(C(F)F)(C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

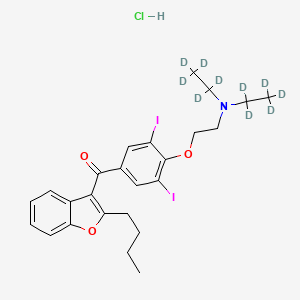

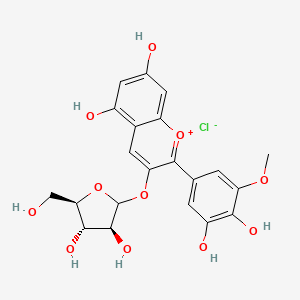

![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)

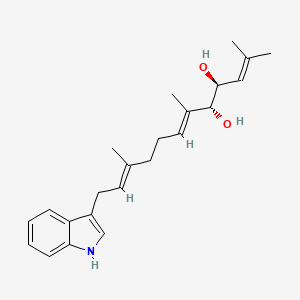

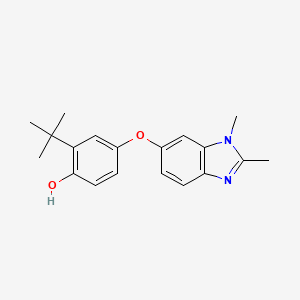

![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)

![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)

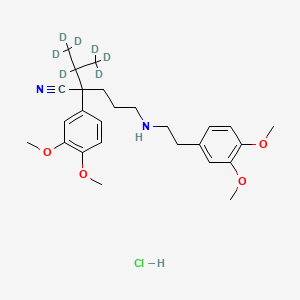

![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)